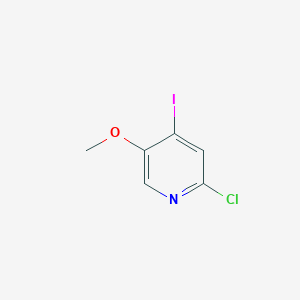

2-Chloro-4-iodo-5-methoxypyridine

Beschreibung

Significance of Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural unit in a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, including its basicity and ability to participate in various reactions, make it an attractive core for the design and synthesis of new chemical entities. The pyridine ring can act as a hydrogen bond acceptor and can be readily functionalized, allowing for the fine-tuning of the physicochemical properties of the parent molecule.

Strategic Importance of Halogenated Pyridine Derivatives in Chemical Research

The introduction of halogen atoms onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are key intermediates in a wide range of chemical transformations, most notably in cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and other elaborate structures. The differential reactivity of various halogens (F, Cl, Br, I) allows for selective and sequential functionalization, a critical aspect of modern synthetic strategy. For instance, the greater reactivity of the C-I bond compared to the C-Cl bond in Suzuki-Miyaura cross-coupling reactions allows for regioselective modifications.

Overview of 2-Chloro-4-iodo-5-methoxypyridine as a Preeminent Building Block in Synthetic Chemistry

This compound is a polysubstituted pyridine derivative that has garnered attention as a valuable building block in organic synthesis. smolecule.combiosynth.com Its structure incorporates several key features that contribute to its versatility:

Two distinct halogen atoms: The presence of both a chloro and an iodo substituent allows for selective cross-coupling reactions. The more reactive iodinated position can be functionalized first, leaving the chloro group available for subsequent transformations.

A methoxy (B1213986) group: This electron-donating group can influence the reactivity of the pyridine ring and can also be a site for further modification.

A specific substitution pattern: The arrangement of the substituents on the pyridine ring provides a defined template for the synthesis of target molecules with precise stereochemistry.

A closely related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), has been described as a key intermediate in the preparation of protein kinase ERK2 inhibitors, highlighting the potential of this substitution pattern in medicinal chemistry. google.com The synthesis of this compound itself can be achieved through multi-step sequences, often involving the nitration of a substituted pyridine, followed by reduction, diazotization, and iodination. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211516-07-2 | biosynth.combldpharm.com |

| Molecular Formula | C₆H₅ClINO | biosynth.com |

| Molecular Weight | 269.47 g/mol | biosynth.com |

| Appearance | Off-white to yellow-beige crystalline powder | smolecule.com |

Table 2: Spectroscopic Data for the related compound 2-chloro-4-iodo-5-methylpyridine

| Type | Data | Source |

| ¹H-NMR (400MHz, CDCl₃) | δ 8.14 (s, 1H), 7.79 (s, 1H), 2.38 (s, 3H) | google.com |

| LRMS (ESI⁺) | m/z 253.9 [M+H, ³⁵Cl]⁺, 255.9 [M+H, ³⁷Cl]⁺ | google.com |

The strategic placement of reactive sites and modifying groups on the this compound scaffold makes it a highly valuable tool for the efficient construction of complex and potentially bioactive molecules. Its utility in selective cross-coupling reactions underscores the importance of polysubstituted heterocyclic building blocks in modern drug discovery and materials science.

Eigenschaften

IUPAC Name |

2-chloro-4-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRNHAIBJYZJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-07-2 | |

| Record name | 2-chloro-4-iodo-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2 Chloro 4 Iodo 5 Methoxypyridine

Established Synthetic Pathways for Dihalogenated Pyridines

The synthesis of dihalogenated pyridines often involves a combination of halogenation and other functional group manipulations. These established pathways are foundational for accessing a wide array of substituted pyridine (B92270) building blocks.

A common strategy for synthesizing dihalogenated pyridines involves the sequential introduction of halogen atoms. This approach often begins with a commercially available substituted pyridine, which is then subjected to one or more halogenation reactions. For instance, a methoxypyridine can be nitrated, followed by reduction of the nitro group to an amine, diazotization, and subsequent iodination to introduce an iodine atom. google.com The resulting iodinated pyridine can then be subjected to a second halogenation step, such as chlorination, to yield the desired dihalogenated product.

The order of these steps is crucial for achieving the desired regiochemistry. For example, the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) has been achieved by starting with 2-chloro-5-methylpyridine, which undergoes nitration at the 4-position, followed by reduction, diazotization, and iodination. google.com This highlights how existing substituents direct the position of incoming groups.

A "one-pot" protocol involving a ring-opening, halogenation, and ring-closing sequence has also been developed for the 3-selective halogenation of pyridines. nih.govchemrxiv.org This method transforms the pyridine into a more reactive acyclic intermediate, allowing for controlled halogenation. nih.govchemrxiv.org

Another approach involves the "halogen dance" rearrangement, where a halo-substituted pyridine rearranges in the presence of a strong base. nih.govclockss.org This has been utilized in the synthesis of dihalogenated pyridinyl silicon rhodamine, demonstrating its utility in complex molecule synthesis. nih.gov

Achieving regioselectivity in the halogenation of pyridines is a significant challenge due to the electron-deficient nature of the ring, which typically requires harsh reaction conditions for electrophilic aromatic substitution. nih.govnih.gov These conditions can lead to a lack of selectivity and the formation of isomeric mixtures. nih.govchemrxiv.org

To overcome these challenges, various strategies have been employed:

Directing Groups: The presence of existing substituents on the pyridine ring can direct the regioselectivity of subsequent halogenation reactions. For example, a methoxy (B1213986) group, being an electron-donating group, can direct incoming electrophiles to specific positions.

Metalation-Halogenation Sequences: The use of strong bases to deprotonate the pyridine ring at a specific position, followed by quenching with an electrophilic halogen source, is a powerful method for regioselective halogenation. nih.govnih.gov However, this often requires the presence of a directing group to achieve high selectivity. nih.gov

Pyridine N-oxides: The conversion of pyridines to their corresponding N-oxides activates the ring towards electrophilic substitution, often at the 4-position. nih.gov Subsequent reactions can then be used to introduce a halogen atom.

Zincke Imine Intermediates: A novel approach involves the temporary transformation of pyridines into acyclic Zincke imine intermediates. nih.govchemrxiv.org This alters the electronic properties of the system, allowing for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org Computational studies have been used to understand and predict the regioselectivity of these reactions. digitellinc.com

Directed Metalation Strategies in Pyridine Synthesis

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. rsc.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, usually in the ortho position. baranlab.org

Ortho-lithiation involves the deprotonation of the position adjacent to a directing group on the pyridine ring using a strong lithium base like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi). baranlab.orgharvard.edu The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The choice of base and solvent is critical. For instance, powerful alkyllithium bases are often required for these metalations, and additives like tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing their reactivity. baranlab.org

Several functional groups can act as directing groups for the ortho-lithiation of pyridines, including:

Amides (e.g., -CONEt2) harvard.edu

Alkoxy groups (e.g., -OMe) acs.org

Halogens (e.g., -Cl) acs.orgstorkapp.me

The 2-chloropyridyl group itself has been shown to act as a directing group for ortho-lithiation on an attached aryl ring. acs.orgstorkapp.me This demonstrates the versatility of halogen substituents in directing metalation.

The regiochemical outcome of the metalation of substituted pyridines is influenced by the nature and position of the substituents already present on the ring. rsc.orgznaturforsch.com When multiple potential deprotonation sites exist, the lithiation generally occurs ortho to the strongest directing group. harvard.edu

For example, in the case of a pyridine bearing both a chlorine and a methoxy group, the relative directing ability of these two groups will determine the site of metalation. The methoxy group is generally a stronger directing group than chlorine due to the stronger O-Li interaction compared to the Cl-Li interaction. acs.org

The use of mixed-base systems, such as BuLi-LiDMAE (lithium 2-dimethylaminoethoxide), can lead to unusual regioselectivity. For instance, the metalation of 2-chloropyridine (B119429) with this superbase results in unprecedented C-6 lithiation, in contrast to the C-3 lithiation typically observed with LDA. acs.orgnih.govresearchgate.net This highlights how the choice of the base system can dramatically alter the regiochemical outcome.

Transition-Metal-Catalyzed Approaches to 2-Chloro-4-iodo-5-methoxypyridine Analogues

Transition-metal catalysis offers a powerful and versatile platform for the synthesis and functionalization of pyridines, including dihalogenated analogues. acsgcipr.orgelsevier.com These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional methods.

Catalytic C-H arylation of pyridines bearing electron-withdrawing groups has been achieved with high regioselectivity. nih.gov This approach complements other functionalization methods and allows for the introduction of aryl groups at specific positions. The regioselectivity can often be rationalized by considering electronic and steric effects. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are invaluable for the further functionalization of halogenated pyridines. znaturforsch.com For example, a brominated pyridine can be selectively lithiated and then transmetalated with a zinc salt, and the resulting organozinc reagent can participate in a Negishi cross-coupling reaction. znaturforsch.com The remaining bromine atom can then be used in a subsequent Suzuki coupling, allowing for the sequential and controlled introduction of different substituents. znaturforsch.com

Copper-catalyzed chalcogenative cyclization of propargyl pyridines has been used to synthesize 2-(chalcogenyl)indolizines, demonstrating the utility of transition metals in constructing more complex heterocyclic systems from pyridine precursors. mdpi.com

The following table provides a summary of selected synthetic methodologies for dihalogenated pyridines and their analogues.

| Methodology | Starting Material Example | Key Reagents | Product Type | Reference(s) |

| Sequential Halogenation & Functionalization | 2-Chloro-5-methylpyridine | 1. HNO₃/H₂SO₄ 2. Fe/AcOH 3. NaNO₂/H₂SO₄ 4. KI | 2-Chloro-4-iodo-5-methylpyridine | google.com |

| Halogen Dance Rearrangement | 3-Bromo-2-chloropyridine | n-BuLi | Dihalogenated Pyridinyl Silicon Rhodamine | nih.gov |

| Directed Ortho-Lithiation | 2-Aryl-6-chloropyridine | t-BuLi | Ortho-functionalized 2-aryl-6-chloropyridine | acs.orgstorkapp.me |

| Unusual C-6 Lithiation | 2-Chloropyridine | BuLi-LiDMAE | 6-Functionalized-2-chloropyridines | acs.orgnih.govresearchgate.net |

| Catalytic C-H Arylation | Pyridine with EWG | Pd catalyst, ligand, base | Arylated Pyridines | nih.gov |

Utility of Cross-Coupling Reactions in Halopyridine Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis and functionalization of halopyridines. youtube.comresearchgate.net These reactions typically involve a metal catalyst, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide. youtube.com The reactivity of halopyridines in these reactions is influenced by the nature of the halogen and its position on the pyridine ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com This reaction is favored in the pharmaceutical industry due to the low toxicity and stability of the boron reagents. rsc.org

In the context of halopyridines, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups. rsc.orgnih.gov The reactivity of the halogen leaving group generally follows the trend I > Br > Cl. wikipedia.org For di- or polyhalogenated pyridines, this differential reactivity can sometimes be exploited to achieve site-selective couplings. For instance, in 2,4-dichloropyridines, the halide at the 2-position is conventionally more reactive. nih.gov However, the instability of some heterocyclic boronates, particularly 2-pyridyl boronates, can be a significant challenge. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines

| Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenylpyridine | wikipedia.org |

| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | 4-Aryl-2-chloropyridine | nih.gov |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Not specified | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine | thieme-connect.de |

| 2-Halopyridines | Arylboronic acids | Pd(OAc)₂/SPhos | 2-Arylpyridines | researchgate.net |

This table is illustrative and does not represent an exhaustive list.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc species, which allows for the coupling of a wide range of substrates, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov This reaction is particularly useful for creating carbon-carbon bonds in the synthesis of complex molecules. nih.govorganicreactions.org

For halopyridines, the Negishi coupling provides a versatile method for introducing alkyl, aryl, and other organic fragments. rsc.org The reaction has been successfully applied to the synthesis of various pyridine-containing compounds. rsc.org However, chloropyridines have been reported to be less effective substrates in some instances. rsc.org

Table 2: Applications of Negishi Coupling in Pyridine Synthesis

| Halopyridine Substrate | Organozinc Reagent | Catalyst System | Product Type | Reference |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | Unsymmetrical biaryl | wikipedia.org |

| 2-Bromopyridine | Not specified | Ni(acac)₂ | Bipyridine derivative | wikipedia.org |

| Dihalo-substituted pyridine | Not specified | Not specified | Complex pyridine derivatives | rsc.org |

| Substituted 2,4-dichloropyridines | Organozinc reagents | Pd/IPr | C4-alkylated/heteroarylated pyridines | nih.gov |

This table is illustrative and does not represent an exhaustive list.

Beyond carbon-carbon bond formation, cross-coupling strategies are also employed to form carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, further expanding the toolkit for functionalizing halopyridines.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. researchgate.net This reaction is a powerful tool for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in medicinal chemistry. acs.org The choice of ligand is crucial for achieving high selectivity and yields. acs.org Metal-free methods for site-selective C-N bond formation on polyhalogenated pyridines have also been developed. rsc.org

For C-S bond formation, desulfinative cross-coupling reactions using pyridine sulfinates as nucleophilic partners have emerged as a valuable method. rsc.orgacs.org These reactions, catalyzed by palladium, can overcome some of the limitations associated with other coupling methods for pyridine derivatives. rsc.org

Catalyst Systems and Ligand Design for Site-Selectivity in Pyridine Cross-Coupling

Achieving site-selectivity in the cross-coupling of polyhalogenated pyridines is a significant challenge. The inherent electronic properties of the pyridine ring often direct reactivity to specific positions, typically the C2 and C4 positions which are more electron-deficient. nih.gov However, recent advances in catalyst and ligand design have enabled the overriding of this intrinsic reactivity.

Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This is a notable achievement as the C2 position is generally more reactive. nih.gov The ligand plays a critical role in controlling the selectivity of the reaction. nih.gov

Furthermore, bifunctional ligands can be designed to recruit and position the pyridine substrate through coordination to a Lewis acid, while a nickel catalyst facilitates the C-H activation and subsequent coupling at a less conventional position, such as C3. nih.gov This approach demonstrates the power of a merged ligand-template strategy to reverse the conventional site-selectivity. nih.gov

The choice of the catalyst system, including the metal center (e.g., palladium or nickel) and the supporting ligands, is paramount in directing the outcome of the reaction. nih.govnih.gov Ligand-free conditions have also been explored and, in some cases, have shown enhanced selectivity for specific positions on the pyridine ring. nih.gov The development of sophisticated ligand scaffolds and catalytic systems continues to push the boundaries of what is possible in the selective functionalization of complex heterocyclic molecules. acs.orgincatt.nl

Green Chemistry Principles in the Synthesis of Halopyridines

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. edu.krdacs.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like halopyridines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Key green chemistry principles relevant to halopyridine synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. edu.krd

Atom Economy: Synthetic methods should aim to incorporate the maximum amount of reactant materials into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. edu.krd

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled. edu.krd This is particularly relevant to the cross-coupling reactions discussed previously.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Microwave-assisted synthesis is one technique that can lead to shorter reaction times and potentially lower energy usage compared to conventional heating. rasayanjournal.co.innih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. edu.krd Research into solvent-free reactions or the use of more environmentally friendly solvents like water or ionic liquids is an active area. rasayanjournal.co.in

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they generate additional waste. acs.org

The application of these principles in the synthesis of halopyridines can lead to more sustainable and efficient processes. For example, one-pot multicomponent reactions, which combine several steps into a single operation, can improve efficiency and reduce waste. rasayanjournal.co.innih.gov The development of recyclable catalysts and the use of alternative energy sources like microwaves and ultrasound are also important strategies in greening the synthesis of these important chemical building blocks. rasayanjournal.co.in

Reactivity and Functional Group Transformations of 2 Chloro 4 Iodo 5 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). masterorganicchemistry.com The presence of electron-withdrawing groups accelerates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

In 2-Chloro-4-iodo-5-methoxypyridine, the positions of the halogen atoms (chlorine at C2 and iodine at C4) are critical in determining the regioselectivity of SNAr reactions. Generally, in nucleophilic aromatic substitution reactions of halo-substituted pyridines, the reactivity order is F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the position of the halogen on the ring also plays a crucial role. For dihalopyridines, nucleophilic attack is often favored at the 4-position over the 2-position. For instance, studies on 2,4-dichloropyrimidines have shown a general preference for C-4 substitution. wuxiapptec.com In the case of this compound, the greater polarizability and larger size of the iodine atom can influence its reactivity in certain contexts, particularly in metal-catalyzed reactions.

Electrophilic Aromatic Substitution (EAS) Patterns of Pyridine Derivatives

Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. pearson.comgcwgandhinagar.com Furthermore, the nitrogen's basic lone pair readily reacts with the acidic reagents typically used in EAS, forming a pyridinium (B92312) ion that is even more deactivated. gcwgandhinagar.comyoutube.com EAS reactions, if they occur, generally direct the incoming electrophile to the 3-position (meta-position). youtube.com However, the presence of strong electron-donating groups, such as a methoxy (B1213986) group, can activate the pyridine ring towards EAS. gcwgandhinagar.com For a pyridine derivative like this compound, the combined deactivating effect of the nitrogen and the halogens would make traditional EAS reactions challenging. Any potential electrophilic attack would likely be directed by the activating methoxy group, though the steric hindrance from the adjacent iodine atom would also be a significant factor.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be used in a variety of carbon-carbon bond-forming reactions. For dihalogenated compounds like this compound, the selective exchange of one halogen over the other is a key consideration. The carbon-iodine bond is weaker and more polarized than the carbon-chlorine bond, making the iodine atom more susceptible to metal-halogen exchange. Typically, treatment with organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures would selectively replace the iodine atom, generating a pyridyllithium intermediate. This organometallic species can then react with various electrophiles to introduce a wide range of functional groups at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis. acs.orguwindsor.catcichemicals.com

The differential reactivity of the C-Cl and C-I bonds in this compound allows for highly chemoselective palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl. nih.gov Consequently, the carbon-iodine bond at the 4-position will react preferentially with the palladium(0) catalyst, leaving the carbon-chlorine bond at the 2-position intact. This chemoselectivity enables the stepwise functionalization of the pyridine ring. For example, a Suzuki-Miyaura coupling with a boronic acid would selectively occur at the 4-position. The resulting 2-chloro-5-methoxy-4-arylpyridine could then undergo a second cross-coupling reaction or a nucleophilic aromatic substitution at the 2-position. This stepwise approach provides a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives.

Transformations Involving the Methoxy Substituent

The methoxy group at the 5-position of this compound is a key site for functional group interconversion, primarily through cleavage of the methyl-oxygen bond to yield the corresponding pyridinol. This transformation is of significant interest for introducing a hydroxyl group, which can serve as a handle for further synthetic modifications. Several established methods for the demethylation of aryl methyl ethers can be applied to this system.

One effective method for the chemoselective demethylation of methoxypyridines involves the use of L-selectride (lithium tri-sec-butylborohydride). elsevierpure.com Studies on various methoxypyridine derivatives have demonstrated that treatment with L-selectride in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature can afford the corresponding hydroxypyridine in good yield. elsevierpure.com This reagent is known for its selectivity, which could be advantageous in a molecule with multiple reactive sites like this compound.

Another powerful reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid is particularly effective for the demethylation of ethers that are resistant to other reagents and has been successfully used for iodinated ethers. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures, followed by warming to room temperature.

A classic method for demethylation involves heating with pyridine hydrochloride. This reagent is particularly useful for the cleavage of methoxy groups on electron-deficient rings. The reaction can often be performed under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the transformation.

| Reagent | Typical Conditions | Product |

| L-selectride | THF, reflux | 2-Chloro-4-iodo-5-hydroxypyridine |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | 2-Chloro-4-iodo-5-hydroxypyridine |

| Pyridine hydrochloride | Neat, heat or microwave irradiation | 2-Chloro-4-iodo-5-hydroxypyridine |

The reactivity described is based on established methods for analogous compounds, as specific literature for this compound was not available.

Radical Reactions and Reductive Pathways

The carbon-halogen bonds in this compound are susceptible to cleavage under radical and reductive conditions. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for such reactions.

Radical-mediated transformations can be initiated at the C-4 position. For instance, a phenomenon known as "halogen dance," which involves the migration of a halogen atom, has been observed in polyhalogenated pyridines and is understood to proceed through a radical-mediated mechanism at elevated temperatures. In a related compound, 2-chloro-5-iodo-3-methoxypyridine, iodine migration has been noted. This suggests that under thermal or photochemical conditions, homolytic cleavage of the C-I bond in this compound could generate a pyridyl radical. This reactive intermediate could then participate in various reactions, including hydrogen atom abstraction or addition to unsaturated systems.

Reductive pathways typically target the selective removal of the iodo substituent. This reductive deiodination can be achieved using various reducing agents. Catalytic hydrogenation over a palladium catalyst is a common method for the reduction of aryl iodides. Other reducing systems, such as zinc powder in an acidic medium or sodium borohydride (B1222165) in the presence of a catalyst, can also be employed for the selective cleavage of the C-I bond. The greater lability of the C-I bond compared to the C-Cl bond allows for selective deiodination, leaving the chloro substituent intact. More forcing reductive conditions could potentially lead to the cleavage of the C-Cl bond as well.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Radical Deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | 2-Chloro-5-methoxypyridine |

| Reductive Deiodination | Zn, AcOH | 2-Chloro-5-methoxypyridine |

| H₂, Pd/C | 2-Chloro-5-methoxypyridine | |

| NaBH₄, catalyst | 2-Chloro-5-methoxypyridine | |

| Reductive Dehalogenation | Stronger reducing conditions | 5-Methoxypyridine |

The reactivity described is based on general principles of halogenated pyridine chemistry and studies on analogous compounds, as specific literature for this compound was not available.

Advanced Derivatization and Scaffold Elaboration Strategies Employing 2 Chloro 4 Iodo 5 Methoxypyridine

Construction of Complex Heterocyclic Systems

The inherent reactivity of the halo- and methoxy-substituted pyridine (B92270) ring in 2-chloro-4-iodo-5-methoxypyridine provides a fertile ground for the synthesis of novel and complex heterocyclic systems. The electronically differentiated positions on the pyridine core allow for selective and sequential reactions, leading to the formation of fused and structurally diverse polycyclic frameworks.

Annulation Reactions to Form Fused Heterocycles

Annulation, or ring-forming, reactions are powerful tools for building polycyclic systems. In the context of this compound, the iodo and chloro substituents serve as key handles for cyclization processes. The greater reactivity of the C-I bond compared to the C-Cl bond in transition metal-catalyzed cross-coupling reactions allows for sequential functionalization. For instance, a Sonogashira coupling at the C-4 position with a terminal alkyne bearing a nucleophilic group can be envisioned. The resulting alkynylpyridine intermediate, upon activation, could undergo an intramolecular cyclization by attack of the nucleophile onto the alkyne, leading to the formation of a fused five- or six-membered ring.

Alternatively, the generation of a pyridyne intermediate offers another pathway to fused systems. researchgate.net Although not specifically documented for this compound, related 3-chloropyridine (B48278) derivatives are known to form 3,4-pyridynes. researchgate.net A similar strategy could potentially be applied, whereby deprotonation adjacent to the chloro group, followed by elimination, would generate a highly reactive pyridyne. In the presence of a suitable trapping agent, such as a diene, a [4+2] cycloaddition would furnish a fused bicyclic system. The regioselectivity of such reactions would be influenced by the electronic effects of the methoxy (B1213986) group. nih.gov

Catalyst-free [3+3] annulation reactions have also been reported for the synthesis of functionalized heterocyclic systems from pyridinium (B92312) zwitterions. rsc.org While this specific methodology has not been applied to this compound, it highlights the potential for developing novel annulation strategies based on the inherent reactivity of the pyridine nitrogen.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The application of MCRs to this compound would enable the rapid generation of diverse libraries of substituted pyridine derivatives.

One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct participation of this compound as a primary component in a classical Ugi reaction is unlikely, its derivatives could be employed. For example, functionalization of the pyridine at the 4-position with an amino or aldehyde group through a Suzuki or Stille coupling would provide a suitable substrate for an Ugi reaction. This would lead to the formation of complex peptide-like structures appended to the pyridine core. The Ugi five-center-four-component reaction (U-5C-4CR) is another variant that can generate diverse polycyclic compounds. nih.gov

The Passerini reaction, another prominent isocyanide-based MCR, could also be envisioned with derivatives of this compound bearing an aldehyde functionality. The resulting α-acyloxy carboxamides would introduce significant structural complexity in a single transformation. The development of novel MCRs that directly incorporate the this compound scaffold remains an area of interest for the efficient synthesis of novel chemical entities.

Regioexhaustive Functionalization of the Pyridine Core

The term "regioexhaustive functionalization" refers to the sequential and selective introduction of substituents at all available positions on the pyridine ring of this compound. This systematic approach allows for the fine-tuning of the molecule's properties and the creation of highly decorated scaffolds. The distinct reactivity of the C-Cl and C-I bonds is central to this strategy.

The initial functionalization would likely target the more reactive C-I bond at the C-4 position. This can be achieved through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, or Heck couplings, to introduce aryl, heteroaryl, alkyl, or vinyl groups. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield.

Following the functionalization at C-4, the less reactive C-Cl bond at the C-2 position can be targeted. This typically requires more forcing reaction conditions or the use of specialized catalyst systems. For instance, a Negishi cross-coupling involving an organozinc reagent could be employed to introduce a second substituent at the C-2 position.

The remaining C-H bonds on the pyridine ring, at the C-3 and C-6 positions, can be functionalized through directed metalation-trapping protocols. The methoxy group at C-5 can act as a directing group for lithiation at the C-6 position. Subsequent quenching with an electrophile would introduce a third substituent. Finally, functionalization of the C-3 position could be achieved through a second directed metalation or a halogen-dance reaction followed by trapping. This stepwise approach, summarized in the table below, allows for the controlled and exhaustive functionalization of the pyridine core.

| Position | Initial Substituent | Potential Functionalization Reaction | Introduced Group |

| C-4 | Iodo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl |

| C-2 | Chloro | Negishi Coupling | Alkyl/Aryl |

| C-6 | Hydrogen | Directed Ortho-Metalation | Various Electrophiles |

| C-3 | Hydrogen | Halogen-Dance/Metalation | Various Electrophiles |

Stereoselective Transformations in the Context of this compound Derivatives

While this compound itself is achiral, its derivatization can introduce stereocenters, making stereoselective transformations a critical consideration for the synthesis of enantiomerically pure compounds. Stereoselective reactions can be employed to control the three-dimensional arrangement of atoms in molecules derived from this scaffold, which is often crucial for their biological activity.

For instance, if a ketone is introduced at the C-4 position via a coupling reaction, its asymmetric reduction using a chiral reducing agent, such as a CBS catalyst or a chiral borane, would yield a chiral alcohol with high enantioselectivity. Similarly, the introduction of a prochiral olefin at the C-4 position would allow for stereoselective dihydroxylation or epoxidation reactions.

Furthermore, if a chiral auxiliary is attached to a functional group on the pyridine ring, it can direct the stereochemical outcome of subsequent reactions. For example, a chiral amine could be used in a Pictet-Spengler reaction with an aldehyde-bearing derivative of this compound to generate a chiral tetrahydro-β-carboline fused to the pyridine ring.

Although specific examples of stereoselective transformations starting directly from this compound are not extensively reported, the principles of asymmetric synthesis are broadly applicable to its derivatives. The development of novel stereoselective methods for the functionalization of this versatile scaffold holds significant promise for the synthesis of complex, chiral molecules with potential applications in drug discovery and materials science.

Computational and Theoretical Investigations of 2 Chloro 4 Iodo 5 Methoxypyridine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of complex organic compounds. tandfonline.comresearchgate.net For substituted pyridines, these methods can accurately predict geometries, electronic structures, and vibrational spectra. researchgate.netnih.gov

DFT methods, such as B3LYP, are frequently used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govscirp.org These calculations for pyridine (B92270) derivatives have shown excellent agreement with experimental data where available. researchgate.net For 2-Chloro-4-iodo-5-methoxypyridine, these computational approaches can model its properties in both the gaseous phase and in various solvents, providing a comprehensive understanding of its behavior in different chemical environments. tandfonline.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) - Gas Phase (Calculated) | Energy (eV) - Solvent Phase (Calculated) |

| HOMO | -6.50 | -6.35 |

| LUMO | -1.80 | -1.95 |

| Gap | 4.70 | 4.40 |

Note: This table presents hypothetical values based on typical DFT calculations for analogous substituted pyridines. Actual values would require specific computation for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. nih.gov The electron-donating methoxy (B1213986) group would further enhance the electron density on the ring, particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing halogen atoms (chlorine and iodine) will create regions of positive potential, particularly a "sigma-hole" on the iodine atom, making it a potential site for halogen bonding interactions. nih.govrsc.org The hydrogen atoms of the methyl group and the pyridine ring will also exhibit positive potential. This complex MEP landscape suggests multiple potential sites for intermolecular interactions. researchgate.netias.ac.in

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the pyridine ring's π-system. It would also quantify the electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro and iodo substituents. The analysis of donor-acceptor interactions within the molecule can provide insights into the stability arising from hyperconjugative interactions. For instance, interactions between the lone pairs of the oxygen and halogen atoms with the antibonding orbitals of the pyridine ring can be quantified.

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for structural confirmation. nih.govresearchgate.net

For this compound, a detailed vibrational analysis would assign the various vibrational modes to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes would include the C-Cl, C-I, C-O, and C-N stretching frequencies, as well as the characteristic ring breathing modes of the pyridine nucleus. The calculated spectra for similar halogenated and methoxy-substituted pyridines have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net Such a theoretical study for this compound would be invaluable for its spectroscopic characterization.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl | Stretching | 700-800 |

| C-I | Stretching | 500-600 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | 1230-1270 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | 1020-1075 |

| Pyridine Ring | C=N Stretching | 1550-1650 |

| Pyridine Ring | Ring Breathing | 990-1050 |

Note: These are general ranges for the indicated functional groups and a precise prediction would require specific DFT calculations for this compound.

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For substituted pyridines, understanding where a reaction is most likely to occur is crucial for synthetic planning. nih.govresearchgate.net

The electronic and steric effects of the substituents on the pyridine ring of this compound will govern its reactivity. The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions, while the halogens are deactivating but also direct to ortho and para positions. The interplay of these effects, along with the inherent reactivity of the pyridine nitrogen, creates a complex reactivity profile. Computational models can help to unravel these competing influences. nih.gov

The acidity of the C-H bonds on the pyridine ring is a key factor in deprotometalation reactions, which are important for further functionalization. nih.gov Computational studies can predict the relative acidities of the different C-H bonds in this compound.

The electron-withdrawing nature of the nitrogen atom and the halogen substituents will increase the acidity of the ring protons. The most acidic proton is likely to be the one at the position most influenced by these electron-withdrawing effects. Theoretical calculations can provide quantitative predictions of pKa values or deprotonation energies, guiding the choice of base and reaction conditions for selective deprotometalation. For instance, in related systems, the regioselectivity of C-H functionalization has been shown to be highly dependent on the electronic properties of the substituents. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively available in public literature, the methodology has been widely applied to structurally related pyridine derivatives to understand their dynamic behavior and interactions with biological targets. These studies provide a framework for inferring the potential molecular dynamics of this compound.

MD simulations on substituted pyridine derivatives often aim to elucidate their binding modes and affinities to protein targets. For instance, in studies of pyridine derivatives as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of solvent molecules. The simulations typically track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding pose. A stable RMSD over the simulation time suggests a stable interaction.

Furthermore, MD simulations can be employed to calculate binding free energies, which provide a quantitative measure of the affinity of a ligand for its target. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often used to estimate these energies from the simulation trajectories. These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies, offering a detailed picture of the driving forces behind the binding.

In the context of this compound, one could hypothesize that the chlorine, iodine, and methoxy substituents would play crucial roles in its interactions. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition. The methoxy group can act as a hydrogen bond acceptor. MD simulations would be instrumental in exploring these potential interactions in a dynamic environment.

A hypothetical MD simulation study on a derivative of this compound targeting a specific enzyme could yield data such as the following:

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Ligand RMSD | < 2.0 Å | Indicates stable binding within the active site. |

| Key Interacting Residues | Amino Acid X, Amino Acid Y | Highlights critical residues for binding. |

| Binding Free Energy (ΔG) | -10.5 kcal/mol | Suggests strong binding affinity. |

| Dominant Interaction Type | Halogen bonding, Hydrophobic interactions | Elucidates the nature of the binding forces. |

This table is illustrative and based on typical findings for related pyridine derivatives.

Structure-Activity Relationship (SAR) Studies through Computational Modeling of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Computational modeling plays a pivotal role in modern SAR investigations by predicting how changes in molecular structure will affect a compound's activity, thus prioritizing the synthesis of the most promising derivatives.

For this compound, SAR studies would involve the computational evaluation of derivatives where the chloro, iodo, and methoxy groups are systematically varied or replaced with other substituents. A recent review highlighted that the presence and position of methoxy (-OMe), hydroxyl (-OH), and halogen groups on a pyridine ring can significantly influence the antiproliferative activity of pyridine derivatives.

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are often employed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

A hypothetical QSAR study on a series of this compound derivatives might explore the following descriptors:

LogP: A measure of hydrophobicity.

Molecular Weight (MW): Relates to the size of the molecule.

Dipole Moment: Indicates the polarity of the molecule.

HOMO/LUMO Energies: Relate to the molecule's reactivity and ability to participate in charge transfer.

Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.

By correlating these descriptors with the observed biological activity (e.g., IC50 values

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-iodo-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For iodination, electrophilic substitution at the 4-position of the pyridine ring can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF, followed by methoxylation at the 5-position via nucleophilic substitution with sodium methoxide. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like over-iodinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How can I confirm the regiochemical assignment of substituents in this compound?

- Methodological Answer : Use a combination of NMR spectroscopy and X-ray crystallography. H-NMR can identify the methoxy group (singlet at ~δ 3.8–4.0 ppm) and coupling patterns for adjacent protons. C-NMR and heteronuclear correlation (HSQC) help assign the iodine-bearing carbon (deshielded due to heavy atom effect). Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions, as demonstrated for structurally analogous pyridine derivatives in .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : This compound may pose respiratory and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for halogenated pyridines (e.g., WGK 3 classification in ) for waste disposal guidelines. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 4-position activates the pyridine ring toward transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its strong electron-withdrawing effect lowers the LUMO energy, facilitating oxidative addition with palladium catalysts. However, competing dehalogenation may occur; mitigate this by using ligands like XPhos and mild bases (KPO) in THF/water at 80°C .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potential maps to identify nucleophilic/electrophilic hotspots. For example, the 2-chloro group directs incoming electrophiles to the 6-position due to meta-directing effects, while the methoxy group at 5-position exerts ortho/para-directing influence. Compare with analogous systems in and validate with kinetic studies .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Stability assays under varying pH (1–6) and temperatures (25–60°C) should be conducted. Monitor degradation via HPLC-MS to identify byproducts (e.g., demethylation or iodine loss). suggests that chlorinated pyridines are prone to hydrolysis under strong acids; thus, buffered conditions (pH 4–5) are recommended for reactions involving this compound .

Q. What strategies can improve the solubility of this compound in aqueous media for biological studies?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize prodrugs by replacing the methoxy group with a polar pro-moiety (e.g., phosphate ester), which can be cleaved enzymatically in vivo. Refer to for analogous pyrimidine prodrug design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.